molecular formula C27H24N2 B14620368 (4R,5S)-1,3,4,5-tetraphenylimidazolidine CAS No. 60644-40-8

(4R,5S)-1,3,4,5-tetraphenylimidazolidine

Katalognummer: B14620368
CAS-Nummer: 60644-40-8
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: KHNWSWRVYFCJRO-MKPDMIMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5S)-1,3,4,5-tetraphenylimidazolidine is a chiral compound with a unique structure characterized by four phenyl groups attached to an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-1,3,4,5-tetraphenylimidazolidine typically involves the reaction of benzaldehyde with an amine in the presence of a catalyst. One common method is the condensation of benzaldehyde with aniline, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5S)-1,3,4,5-tetraphenylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can convert it into different imidazolidine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Wissenschaftliche Forschungsanwendungen

(4R,5S)-1,3,4,5-tetraphenylimidazolidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4R,5S)-1,3,4,5-tetraphenylimidazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but its chiral nature plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4R,5S)-dethiobiotin: A compound with a similar imidazolidine ring structure but different functional groups.

    (4R,5S)-isocycloseram: Another imidazolidine derivative with distinct biological activity.

Uniqueness

(4R,5S)-1,3,4,5-tetraphenylimidazolidine is unique due to its four phenyl groups, which confer specific chemical and physical properties. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other imidazolidine derivatives .

Eigenschaften

CAS-Nummer

60644-40-8

Molekularformel

C27H24N2

Molekulargewicht

376.5 g/mol

IUPAC-Name

(4S,5R)-1,3,4,5-tetraphenylimidazolidine

InChI

InChI=1S/C27H24N2/c1-5-13-22(14-6-1)26-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)21-28(26)24-17-9-3-10-18-24/h1-20,26-27H,21H2/t26-,27+

InChI-Schlüssel

KHNWSWRVYFCJRO-MKPDMIMOSA-N

Isomerische SMILES

C1N([C@H]([C@H](N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

C1N(C(C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.